

Application Notes and Protocols for Pomalidomide-NH-PEG6-amide-C2-CPI-1612

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Compound of Interest

Compound Name: Pomalidomide-NH-PEG6-amide-C2-CPI-1612

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Introduction

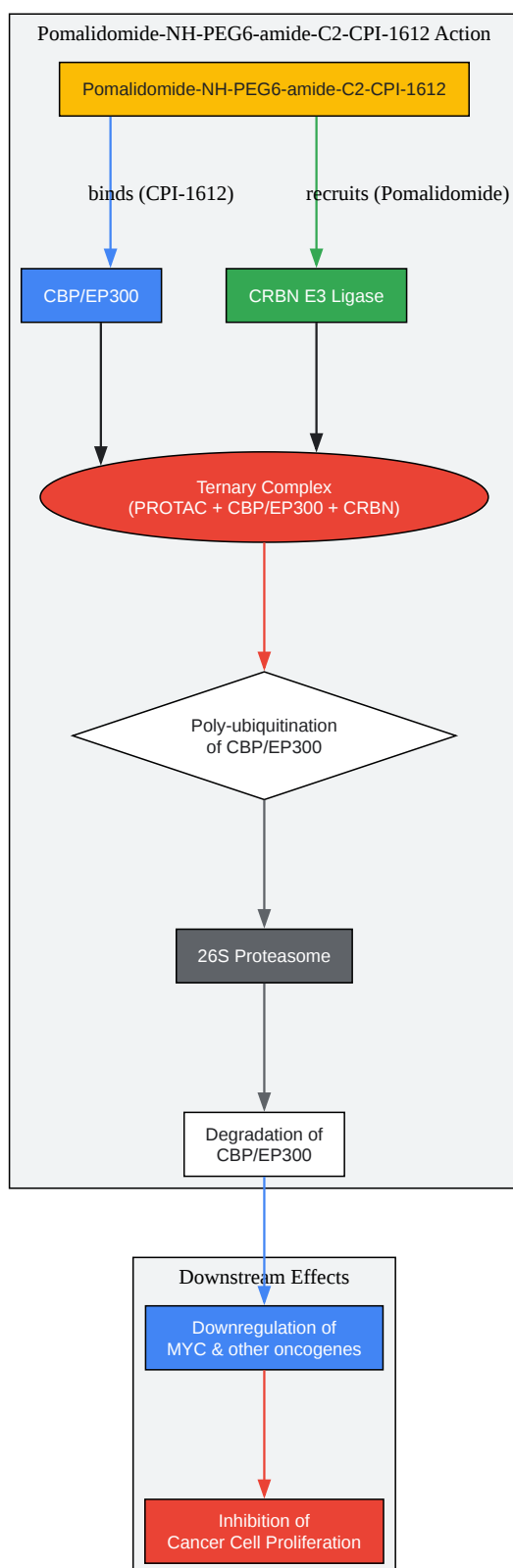
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a heterobifunctional degrader molecule, classified as a Proteolysis Targeting Chimera (PROTAC). This molecule is designed to specifically target the homologous transcriptional coactivators CREB-binding protein (CBP) and E1A-associated protein (EP300) for degradation. It consists of three key components: a pomalidomide moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a CPI-1612 moiety that serves as a potent inhibitor of the histone acetyltransferase (HAT) activity of CBP/EP300, and a PEG6 linker that connects the two ligands. By inducing the proximity of CBP/EP300 to the CRBN E3 ligase, **Pomalidomide-NH-PEG6-amide-C2-CPI-1612** facilitates the ubiquitination and subsequent proteasomal degradation of CBP/EP300.^{[1][2][3][4][5][6]} This targeted degradation of CBP/EP300 offers a promising therapeutic strategy for various malignancies, including multiple myeloma and other cancers dependent on these transcriptional coactivators.^{[1][7][8]}

Mechanism of Action

Pomalidomide-NH-PEG6-amide-C2-CPI-1612 operates through a catalytic mechanism to induce the degradation of its target proteins, CBP and EP300. The CPI-1612 portion of the molecule binds to the bromodomain of CBP or EP300, while the pomalidomide portion recruits the CRBN subunit of the CUL4A-DDB1-CRBN-Rbx1 E3 ubiquitin ligase complex.^{[9][10]} This

brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[10] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of CBP/EP300. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[10] The degrader molecule is then released and can engage another target protein, acting in a catalytic manner. The degradation of CBP/EP300 leads to the downregulation of downstream oncogenic targets, such as MYC, and inhibits cancer cell proliferation.[3][4]

Signaling Pathway Diagram



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Caption: Mechanism of action of **Pomalidomide-NH-PEG6-amide-C2-CPI-1612**.

Quantitative Data Summary

The following tables summarize the in vitro activity of **Pomalidomide-NH-PEG6-amide-C2-CPI-1612** and a closely related CBP/EP300 degrader, dCE-2, in various cancer cell lines.

Table 1: Protein Degradation Potency

Compound	Cell Line	Target Protein	DC50 (nM)	Dmax (%)	Treatment Time (h)	Reference
Pomalidomide-NH-PEG6-amide-C2-CPI-1612	LP1	CBP/EP300	1200	Not Reported	Not Reported	[2]
dCE-2	LP1	CBP	40	>85	16	[3] [6]
dCE-2	MM1S	CBP	Not Reported	>85	16	[3] [4]
dCE-2	LNCaP	CBP	Not Reported	>85	16	[3] [4]
dCE-2	SH-SY5Y	CBP	Not Reported	>85	16	[3] [4]

Table 2: Anti-proliferative Activity

Compound	Cell Line	GI50 (nM)	Treatment Time (days)	Reference
dCE-2	LP1	1500	3	[3]
dCE-2	MM1S	35	3	[3]

Experimental Protocols

Protocol 1: Western Blotting for CBP/EP300 Degradation

This protocol details the procedure for assessing the degradation of CBP and EP300 proteins in cultured cells following treatment with **Pomalidomide-NH-PEG6-amide-C2-CPI-1612**.

Materials:

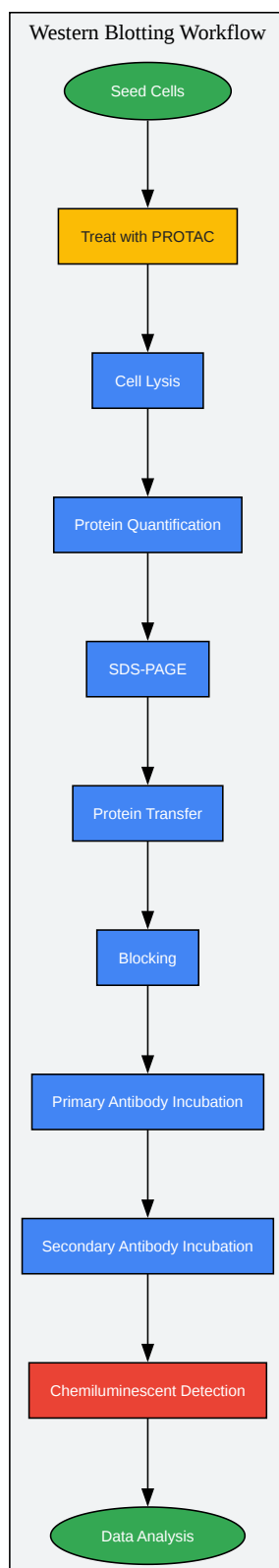
- **Pomalidomide-NH-PEG6-amide-C2-CPI-1612**
- Cancer cell lines (e.g., LP1, MM1S)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against CBP, EP300, and a loading control (e.g., Vinculin, β -actin)
- HRP-conjugated secondary antibodies
- ECL Western blotting substrate
- Chemiluminescence imaging system

Procedure:

- **Cell Seeding:** Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

- Compound Treatment: Treat the cells with increasing concentrations of **Pomalidomide-NH-PEG6-amide-C2-CPI-1612** (e.g., 0.1 nM to 10 μ M) for a specified duration (e.g., 16-24 hours).^{[3][4]} Include a DMSO-treated vehicle control.
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Add 100-200 μ L of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentrations of all samples with lysis buffer.
 - Add Laemmli sample buffer and boil at 95°C for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel.
 - Run the gel until the dye front reaches the bottom.
- Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
- Blocking and Antibody Incubation:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against CBP, EP300, and a loading control overnight at 4°C.
 - Wash the membrane three times with TBST.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection and Analysis:
 - Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
 - Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.



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Caption: Western blotting workflow for assessing protein degradation.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol describes a method to evaluate the effect of **Pomalidomide-NH-PEG6-amide-C2-CPI-1612** on the proliferation and viability of cancer cells.

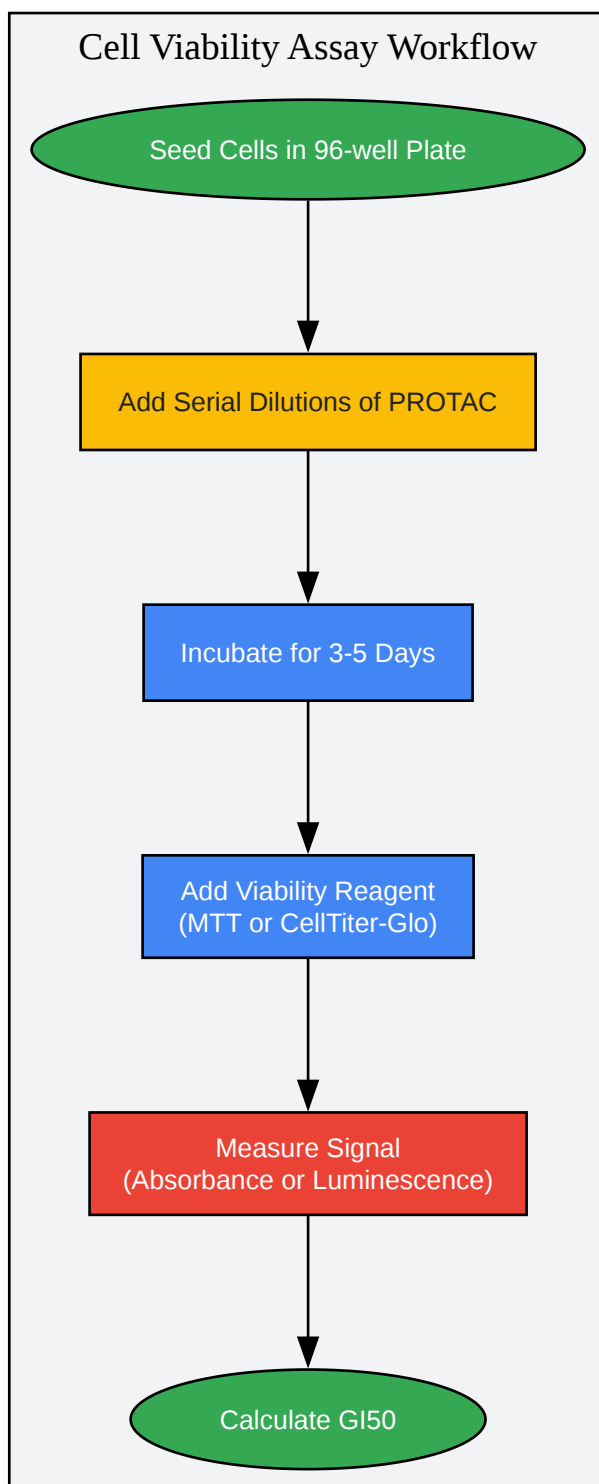
Materials:

- **Pomalidomide-NH-PEG6-amide-C2-CPI-1612**
- Cancer cell lines
- 96-well cell culture plates
- Cell culture medium and supplements
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- DMSO (for MTT assay)
- Plate reader (absorbance or luminescence)

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.
- **Compound Treatment:** Add serial dilutions of **Pomalidomide-NH-PEG6-amide-C2-CPI-1612** to the wells. Include a vehicle control (DMSO).
- **Incubation:** Incubate the plates for a specified period (e.g., 3-5 days).^[4]
- **Viability Measurement:**
 - For MTT Assay:
 - Add MTT reagent to each well and incubate for 2-4 hours.

- Add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.
- For CellTiter-Glo® Assay:
 - Equilibrate the plate and reagent to room temperature.
 - Add CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence with a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle-treated control wells.
 - Plot the cell viability against the compound concentration and determine the GI50 (concentration that inhibits cell growth by 50%) using a non-linear regression analysis.



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Caption: Workflow for determining cell viability.

Conclusion

Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a potent degrader of the transcriptional coactivators CBP and EP300. The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell models. These assays are crucial for advancing our understanding of this novel therapeutic agent and its potential clinical applications.

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